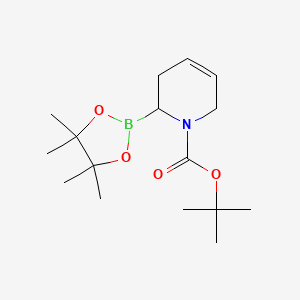
Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is likely a boronic ester derivative. Boronic esters are commonly used in organic synthesis due to their reactivity in cross-coupling reactions . They are often used as intermediates in the synthesis of more complex organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), attached to a boronic ester group. The boronic ester group would consist of a boron atom bonded to two oxygen atoms and a carbon atom, forming a three-membered ring .Chemical Reactions Analysis
Boronic esters are known to participate in various types of chemical reactions, most notably cross-coupling reactions such as the Suzuki-Miyaura reaction . In these reactions, the boronic ester acts as a nucleophile, reacting with a suitable electrophile in the presence of a base and a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Boronic esters are generally stable under normal conditions but can decompose under acidic conditions or when heated .Aplicaciones Científicas De Investigación
Synthesis and Intermediates
Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate serves as a pivotal intermediate in the synthesis of biologically active compounds, including crizotinib, highlighting its role in medicinal chemistry. It is synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate, demonstrating its utility in creating complex molecular structures required for drug development. This synthesis process exemplifies the compound's role in facilitating the production of compounds with potential therapeutic applications (Kong et al., 2016).
Crystal Structure and Physicochemical Properties
The compound also serves as an essential intermediate for 1H-indazole derivatives, with research detailing its acquisition through substitution reactions and subsequent analysis via FTIR, NMR, and MS, complemented by X-ray diffraction and DFT studies. This research underscores its significance in understanding the physicochemical properties of related compounds, aiding in the design and optimization of new molecules with desirable characteristics (Ye et al., 2021).
Molecular Synthesis for Anticancer Drugs
Another notable application is its role as an intermediate in the synthesis of small molecule anticancer drugs. A rapid and high-yield synthetic method utilizing this compound demonstrates its value in the pharmaceutical industry for developing novel anticancer therapies. This synthesis pathway not only provides insights into the construction of complex molecules but also highlights the compound's contribution to advancing cancer treatment options (Zhang et al., 2018).
Contribution to Material Science
Furthermore, the compound finds application in material science, exemplified by its use in the synthesis of polyamides with flexible main-chain ether linkages. This research demonstrates the compound's versatility beyond pharmaceuticals, contributing to the development of materials with high thermal stability and mechanical properties suitable for various industrial applications (Hsiao et al., 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-11-9-8-10-12(18)17-21-15(4,5)16(6,7)22-17/h8-9,12H,10-11H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJDRHJZLXJGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC=CCN2C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

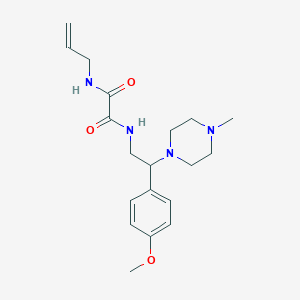

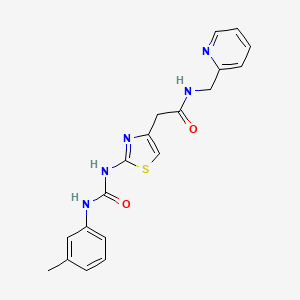
![1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2685845.png)
![3'-(3-Fluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2685846.png)
![N-ethyl-2-{2-methoxy-4-[1-(3-methylbutyl)-4-oxo-3-phenoxyazetidin-2-yl]phenoxy}acetamide](/img/structure/B2685847.png)
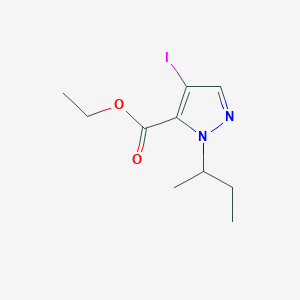
![4-acetyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2685851.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]cyclopropanecarboxamide](/img/structure/B2685853.png)
![(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanol](/img/structure/B2685856.png)
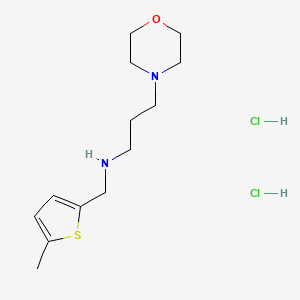
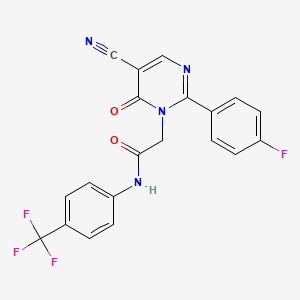
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2685860.png)
![(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)[2-(trifluoromethyl)phenyl]methanol](/img/structure/B2685863.png)